
N-(4-chlorobenzyl)-N-(2,6-dimethylphenyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorobenzyl)-N-(2,6-dimethylphenyl)methanesulfonamide, also known as CBDMs, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. This compound belongs to the class of sulfonamides and has been synthesized using various methods.
科学的研究の応用
N-(4-chlorobenzyl)-N-(2,6-dimethylphenyl)methanesulfonamide have shown potential in various scientific research applications. One of the most significant applications is in the field of cancer research. Studies have shown that N-(4-chlorobenzyl)-N-(2,6-dimethylphenyl)methanesulfonamide have anti-tumor effects on various cancer cell lines, including breast cancer, ovarian cancer, and lung cancer. N-(4-chlorobenzyl)-N-(2,6-dimethylphenyl)methanesulfonamide have been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis in cancer cells.
作用機序
The mechanism of action of N-(4-chlorobenzyl)-N-(2,6-dimethylphenyl)methanesulfonamide is not fully understood. However, studies have suggested that N-(4-chlorobenzyl)-N-(2,6-dimethylphenyl)methanesulfonamide may inhibit the activity of enzymes involved in the biosynthesis of nucleotides, which are essential for DNA replication and cell division. N-(4-chlorobenzyl)-N-(2,6-dimethylphenyl)methanesulfonamide may also inhibit the activity of proteins involved in the regulation of cell cycle progression and apoptosis.
Biochemical and Physiological Effects
N-(4-chlorobenzyl)-N-(2,6-dimethylphenyl)methanesulfonamide have been shown to have various biochemical and physiological effects. Studies have suggested that N-(4-chlorobenzyl)-N-(2,6-dimethylphenyl)methanesulfonamide may induce oxidative stress in cancer cells, leading to cell death. N-(4-chlorobenzyl)-N-(2,6-dimethylphenyl)methanesulfonamide may also inhibit the activity of proteins involved in the regulation of angiogenesis, leading to the inhibition of tumor growth. In addition, N-(4-chlorobenzyl)-N-(2,6-dimethylphenyl)methanesulfonamide have been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
実験室実験の利点と制限
N-(4-chlorobenzyl)-N-(2,6-dimethylphenyl)methanesulfonamide have several advantages for lab experiments. They are relatively easy to synthesize and can be obtained in high purity. N-(4-chlorobenzyl)-N-(2,6-dimethylphenyl)methanesulfonamide are also stable under normal laboratory conditions and can be stored for long periods. However, N-(4-chlorobenzyl)-N-(2,6-dimethylphenyl)methanesulfonamide have some limitations for lab experiments. They are insoluble in water, which can make it difficult to administer them to cells in culture. In addition, N-(4-chlorobenzyl)-N-(2,6-dimethylphenyl)methanesulfonamide can be toxic to cells at high concentrations, which can limit their use in certain experiments.
将来の方向性
There are several future directions for the research on N-(4-chlorobenzyl)-N-(2,6-dimethylphenyl)methanesulfonamide. One direction is to investigate the potential of N-(4-chlorobenzyl)-N-(2,6-dimethylphenyl)methanesulfonamide as a therapeutic agent in the treatment of cancer and other diseases. Another direction is to study the mechanism of action of N-(4-chlorobenzyl)-N-(2,6-dimethylphenyl)methanesulfonamide in more detail to understand how they exert their pharmacological effects. In addition, future research could focus on developing more efficient synthesis methods for N-(4-chlorobenzyl)-N-(2,6-dimethylphenyl)methanesulfonamide and exploring their potential for use in combination therapy with other drugs.
Conclusion
In conclusion, N-(4-chlorobenzyl)-N-(2,6-dimethylphenyl)methanesulfonamide are a promising compound for scientific research due to their potential pharmacological properties. They have shown anti-tumor effects on various cancer cell lines and have several biochemical and physiological effects. N-(4-chlorobenzyl)-N-(2,6-dimethylphenyl)methanesulfonamide have advantages and limitations for lab experiments, and there are several future directions for research on N-(4-chlorobenzyl)-N-(2,6-dimethylphenyl)methanesulfonamide.
合成法
N-(4-chlorobenzyl)-N-(2,6-dimethylphenyl)methanesulfonamide can be synthesized using different methods. One of the most common methods is the reaction of 4-chlorobenzylamine with 2,6-dimethylbenzenesulfonyl chloride in the presence of a base. This reaction leads to the formation of N-(4-chlorobenzyl)-N-(2,6-dimethylphenyl)methanesulfonamide as a white solid.
特性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N-(2,6-dimethylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2S/c1-12-5-4-6-13(2)16(12)18(21(3,19)20)11-14-7-9-15(17)10-8-14/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBYWERUSBQIRTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(CC2=CC=C(C=C2)Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-ethyl-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbonitrile](/img/structure/B5870166.png)



![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-methyl-3-phenylacrylamide](/img/structure/B5870191.png)

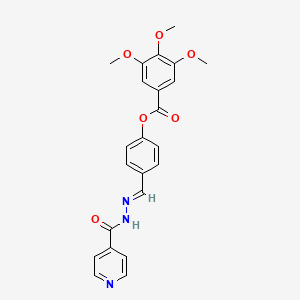
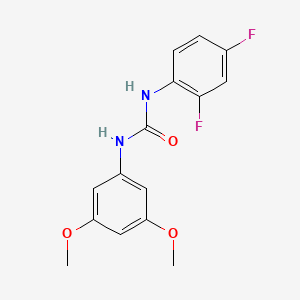
![N-{[(3,5-dibromo-2-pyridinyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5870211.png)
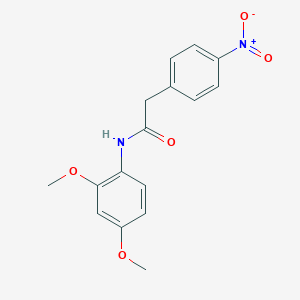
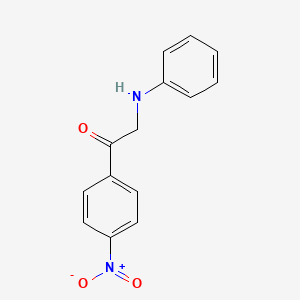
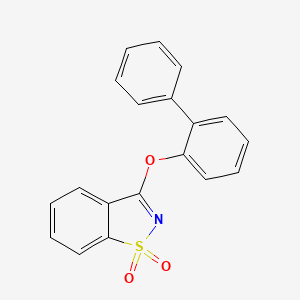
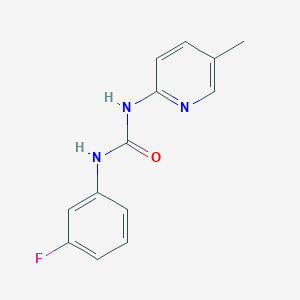
![N-(2-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5870226.png)